molecular formula C10H20N2O2 B1416224 4-(Morpholinomethyl)piperidin-4-ol CAS No. 885654-56-8

4-(Morpholinomethyl)piperidin-4-ol

Cat. No.: B1416224
CAS No.: 885654-56-8
M. Wt: 200.28 g/mol
InChI Key: JRYVVPHRJPUIMM-UHFFFAOYSA-N
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Description

“4-(Morpholinomethyl)piperidin-4-ol” is a chemical compound with the molecular formula C10H20N2O2 . It has a molecular weight of 200.28 Da . This compound has been used as a reactant for the synthesis of selective adenosine A2A receptor antagonists, antidepressants, and other small molecules .


Synthesis Analysis

The synthesis of novel piperidin-4-ol derivatives, including “this compound”, has been reported in the literature . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H20N2O2/c13-10(1-3-11-4-2-10)9-12-5-7-14-8-6-12/h11,13H,1-9H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, piperidine derivatives are known to be important synthetic fragments for designing drugs .


Physical And Chemical Properties Analysis

The compound is a solid or semi-solid or liquid or lump at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Grignard Reactions and Oxide Formation : 4-(Morpholinomethyl)piperidin-4-ol derivatives have been involved in Grignard reactions. For instance, the reaction of 2-benzoyl-1,3-dichloropropane with benzyl chloride led to the formation of 2-benzyl-2-phenyl-3-morpholinomethyl-trimethylene oxide (A. Terada, 1966).
  • Formation of Antifungal Agents : Derivatives of this compound have been used to create novel antifungal agents targeting ergosterol biosynthesis, showing potential in treating fungal infections (J. Krauss et al., 2021).
  • Anti-corrosion Applications : Compounds like 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol demonstrate significant anti-corrosion properties in acidic mediums, suggesting their use in protecting metals (Dhaybia Douche et al., 2020).

Catalysis and Complex Formation

  • Catalyst in Heck Reaction : Derivatives of this compound, like N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands, have been used as catalysts in the Heck reaction, showing promising results (Pradhumn Singh et al., 2013).
  • Complexes with Metals : These compounds have been used to prepare metal complexes, for example, with chromium(III), manganese(III), tin(II), and lead(II), demonstrating bidentate behaviour and potential applications in materials science (C. Preti et al., 1980).

Pharmaceutical and Biological Research

  • Synthesis of Antihypertensive Agents : Compounds containing this compound motifs have been synthesized and evaluated for potential antihypertensive properties, indicating their use in drug development (L. Perekhoda et al., 2020).
  • Antiproliferative Activity : Specific derivatives, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been evaluated for their antiproliferative activity, contributing to cancer research (S. Benaka Prasad et al., 2018).

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

4-(Morpholinomethyl)piperidin-4-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with the chemokine receptor CCR5, which is essential for the entry of HIV-1 into cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is believed to anchor the ligand to the receptor .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit antagonistic activity against the CCR5 receptor, thereby inhibiting the entry of HIV-1 into cells . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the CCR5 receptor through a strong salt-bridge interaction, which inhibits the receptor’s activity and prevents HIV-1 from entering the cell . This inhibition can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of HIV-1 inhibition.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent effect on HIV-1 inhibition, with higher doses leading to more significant inhibition . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound has been shown to affect metabolic flux and metabolite levels, particularly in the context of HIV-1 inhibition

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c13-10(1-3-11-4-2-10)9-12-5-7-14-8-6-12/h11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYVVPHRJPUIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001008225
Record name 4-[(Morpholin-4-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885654-56-8
Record name 4-[(Morpholin-4-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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